Trapidil

Restenosis Coronary Angioplasty PTCA

Trapidil (CAS 15421-84-8) is the only dual-mechanism coronary vasodilator combining non-selective PDE inhibition (IC50≈275µM) with specific PDGF receptor antagonism—a profile unmatched by aspirin or cilostazol. Proven to reduce 6-month restenosis by 39% vs. aspirin in the STARC trial, it preferentially relaxes large epicardial arteries, avoiding the coronary steal of dipyridamole. With 96% oral bioavailability and superior ST-segment depression reduction (67% vs 23% for ISDN), Trapidil is the definitive tool compound for dissecting PDGF-driven intimal hyperplasia and developing next-generation antianginal agents. Secure your supply now.

Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
CAS No. 15421-84-8
Cat. No. B1681361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrapidil
CAS15421-84-8
SynonymsTrapidil;  AR 12008;  AR-12008;  AR12008
Molecular FormulaC10H15N5
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=NC2=NC=NN12)C
InChIInChI=1S/C10H15N5/c1-4-14(5-2)9-6-8(3)13-10-11-7-12-15(9)10/h6-7H,4-5H2,1-3H3
InChIKeyGSNOZLZNQMLSKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>30.8 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trapidil (CAS 15421-84-8) Baseline Procurement and Scientific Selection Overview


Trapidil (CAS 15421-84-8), a triazolopyrimidine derivative originally developed as a coronary vasodilator and antianginal agent [1], functions as a dual-mechanism therapeutic via non-selective phosphodiesterase (PDE) inhibition and competitive antagonism of platelet-derived growth factor (PDGF) receptor binding [2]. It demonstrates complete oral bioavailability (96%) with a plasma elimination half-life of 3 hours in healthy subjects [3], distinguishing it among cardiovascular agents that require careful pharmacokinetic consideration in procurement and formulation design.

Why Trapidil (CAS 15421-84-8) Cannot Be Interchanged with Standard Antiplatelet or Vasodilator Agents


Trapidil exhibits a unique dual pharmacological signature—non-selective PDE inhibition (IC50 ≈275 µM across PDE I-IV) [1] combined with specific PDGF receptor antagonism [2]—that confers distinct tissue-level selectivity and clinical efficacy profiles not recapitulated by single-mechanism alternatives. Unlike aspirin, which inhibits cyclooxygenase-dependent thromboxane A2 synthesis but fails to suppress PDGF-driven intimal hyperplasia, or selective PDE3 inhibitors like cilostazol (IC50 = 0.2 µM for PDE3A) that lack vasodilatory action on large epicardial vessels, Trapidil's integrated pharmacology produces differential outcomes in restenosis prevention, coronary vessel relaxation patterns, and lipid modulation [3]. Substitution with any single-mechanism agent compromises the multifactorial intervention required for optimal outcomes in specific cardiovascular pathologies.

Trapidil (CAS 15421-84-8) Quantitative Differentiation Evidence Against Key Comparators


Restenosis Prevention After Coronary Angioplasty: Trapidil (100 mg TID) vs. Aspirin (100 mg TID) in STARC Randomized Controlled Trial

In the multicenter, randomized, double-blind STARC trial (n=254 evaluable patients), Trapidil (100 mg TID) demonstrated a significantly lower 6-month angiographic restenosis rate compared with aspirin at equivalent dosage. Restenosis, defined as ≥50% loss of initial post-PTCA luminal gain, occurred in 24.2% of the Trapidil group versus 39.7% of the aspirin group (P < 0.01) [1]. This represents an absolute risk reduction of 15.5 percentage points and a relative risk reduction of approximately 39%. The per-vessel analysis confirmed this advantage (Trapidil 23.3% vs. aspirin 36.9%; P = 0.018) [1].

Restenosis Coronary Angioplasty PTCA Antiproliferative PDGF Antagonist

Antianginal Efficacy and Exercise Tolerance: Trapidil vs. Isosorbide Dinitrate (ISDN) in Stable Angina Pectoris

In a double-blind, randomized, multicenter trial comparing Trapidil with isosorbide dinitrate (ISDN) in patients with stable angina pectoris, Trapidil demonstrated superior reduction in exercise-induced ST-segment depression. After 12 weeks of therapy, cumulative ST-segment depression decreased by 67% in the Trapidil group compared with a 23% reduction in the ISDN group [1]. Both agents were concluded to be therapeutically equivalent overall, but Trapidil's greater magnitude of electrocardiographic improvement suggests a differentiated pharmacodynamic effect [2].

Stable Angina Antianginal Therapy ST-Segment Depression Exercise Tolerance Nitrate Alternative

Differential Coronary Vasodilation Profile: Trapidil Preferentially Relaxes Large Epicardial Vessels vs. Dipyridamole's Small Vessel Selectivity

In isolated porcine coronary artery preparations, Trapidil and nitroglycerin demonstrated preferential relaxation of large coronary arteries, whereas dipyridamole, diltiazem, dilazep, and adenosine selectively relaxed small coronary arteries [1]. This differential vessel-size selectivity has direct clinical implications: small-vessel dilators like dipyridamole can induce coronary steal phenomena by shunting blood away from stenotic epicardial vessels, whereas large-vessel dilators like Trapidil and nitroglycerin improve perfusion to ischemic myocardium without exacerbating steal [1].

Coronary Vasodilation Epicardial Arteries Coronary Steal Vascular Selectivity Isolated Vessel Pharmacology

Lipid-Modulating Effects in Hyperlipidemia: Trapidil vs. Dipyridamole and Calcium Channel Blockers in Quail Model

In hyperlipemic quails, Trapidil administration significantly increased serum HDL cholesterol content and significantly lowered both serum triglyceride levels and the LDL cholesterol/HDL cholesterol ratio [1]. In contrast, dipyridamole, diltiazem, nifedipine, and dilazep demonstrated little to no effect on these lipid parameters under identical experimental conditions [1]. This lipid-modulating activity represents a potential pleiotropic cardiovascular benefit not shared by comparator coronary vasodilators.

Lipid Metabolism HDL Cholesterol Triglyceride LDL/HDL Ratio Atheroprotection

PDE Inhibition Profile: Trapidil's Non-Selective I-IV Inhibition vs. Cilostazol's Selective PDE3 Inhibition and Dipyridamole's Potency

Trapidil exhibits non-selective inhibition of cAMP phosphodiesterase isoenzymes I-IV with an average IC50 of 275 µmol/L, comparable in potency to theophylline but approximately one order of magnitude less potent than IBMX [1]. In contrast, cilostazol is a highly selective PDE3A inhibitor with an IC50 of 0.2 µM and >5 µM for PDE1, -2, -4, and -5 [2], while dipyridamole demonstrates sub-micromolar IC50 values for specific PDE isoforms (e.g., PDE5A IC50 = 574 nM, PDE11 IC50 = 370 nM) [3]. Trapidil's broader, lower-potency PDE inhibition profile combined with its PDGF antagonism creates a distinct pharmacological fingerprint.

Phosphodiesterase PDE Isoenzymes cAMP IC50 Enzyme Selectivity

Platelet Aggregation Inhibition: Cilostazol Demonstrates ~10-Fold Greater Potency Than Trapidil In Vitro

In direct comparative in vitro platelet aggregation studies using Trapidil as the control, cilostazol demonstrated an inhibitory effect approximately 10 times greater than Trapidil [1]. This quantitative potency difference reflects cilostazol's selective, high-affinity PDE3A inhibition (IC50 = 0.2 µM) versus Trapidil's non-selective, lower-potency PDE inhibition (IC50 ≈275 µM) and its alternative primary mechanism of PDGF receptor antagonism. However, Trapidil uniquely protects against platelet aggregation induced by prostaglandin G2-thromboxane A2 mixture—an effect not shared by dipyridamole, diltiazem, nifedipine, dilazep, or aspirin [2].

Platelet Aggregation Antiplatelet In Vitro Pharmacology ADP-Induced Aggregation

Trapidil (CAS 15421-84-8) Evidence-Driven Research and Industrial Application Scenarios


Investigational Agent for Restenosis Prevention Following Vascular Intervention

Based on the STARC trial demonstrating 39% relative risk reduction in 6-month restenosis versus aspirin (24.2% vs. 39.7%, P < 0.01) [1], Trapidil is indicated for preclinical and clinical research programs investigating PDGF-driven intimal hyperplasia and restenosis mechanisms following balloon angioplasty or stenting. Its unique PDGF receptor antagonism—a mechanism absent in aspirin, clopidogrel, and conventional antiplatelet agents—makes it a critical tool compound for dissecting PDGF-mediated proliferative pathways in vascular biology research.

Comparative Pharmacology Studies of Coronary Vasodilator Vessel-Size Selectivity

Trapidil's demonstrated preferential relaxation of large epicardial coronary arteries—in contrast to dipyridamole's and adenosine's small-vessel selectivity [2]—positions it as an essential reference compound for studies investigating coronary steal phenomena, regional myocardial blood flow distribution, and structure-activity relationships governing vascular bed selectivity. This differentiation is directly relevant to industrial formulation development targeting ischemic heart disease without exacerbating coronary steal.

Non-Nitrate Antianginal Therapy Development and Comparator Studies

The double-blind randomized trial demonstrating Trapidil's 67% reduction in ST-segment depression versus ISDN's 23% reduction after 12 weeks of therapy [3] supports Trapidil's use as a positive control or comparator in antianginal drug development programs, particularly for candidates targeting nitrate-intolerant populations or seeking differentiation via non-nitrate mechanisms of action.

Pleiotropic Cardiovascular Agent Research: Lipid Modulation and Prostacyclin Enhancement

Trapidil's unique profile among coronary vasodilators—including significant HDL cholesterol elevation, triglyceride reduction, LDL/HDL ratio improvement [2], and marked facilitation of prostacyclin biosynthesis exceeding that of dipyridamole, diltiazem, nifedipine, and dilazep—makes it a valuable investigational tool for studies examining the intersection of vasodilation, platelet function, and lipid metabolism in cardiovascular pharmacology.

Technical Documentation Hub

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